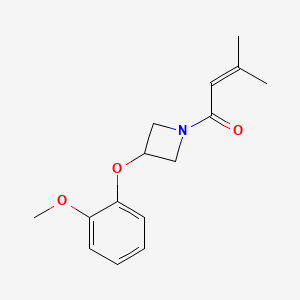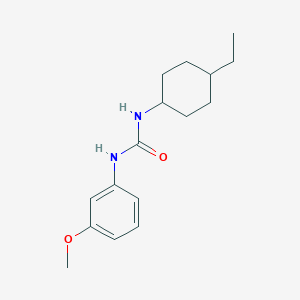
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as MPMU, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of urea derivatives, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its potent biological activity. This compound has been shown to exhibit significant anticancer and anti-inflammatory activity, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route of this compound to minimize any potential toxicity.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to investigate its potential use in combination with other anticancer or anti-inflammatory agents to enhance its biological activity. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other fields of science.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-methoxyaniline and 5-methyl-2-pyridinecarboxylic acid with the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-6-7-13(15-9-10)17-14(18)16-11-4-3-5-12(8-11)19-2/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIMXMSVVZLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)

![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)


![4-[(2-methoxyethoxy)acetyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5426780.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)
![1-ethyl-4-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5426789.png)
![N-(2-cyanophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5426790.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5426792.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]methyl}-5-methyl-1H-indole-2-carboxylic acid](/img/structure/B5426793.png)